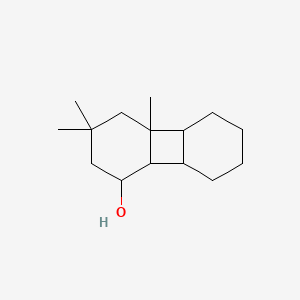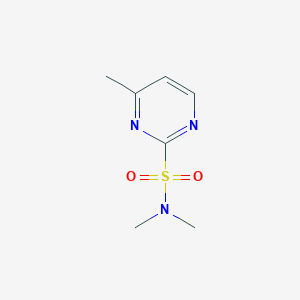![molecular formula C17H14Cl2O4 B13947993 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-98-8](/img/structure/B13947993.png)
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is a chemical compound with the molecular formula C17H14Cl2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety.
Vorbereitungsmethoden
The synthesis of 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves several steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 4-hydroxyphenyl-2-methylpropanoic acid in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid can be compared with other similar compounds, such as:
Fenofibric acid: This compound has a similar structure but contains a chlorobenzoyl group instead of a dichlorobenzoyl group. It is used as a lipid-lowering agent in the treatment of hyperlipidemia.
Clofibric acid: Another structurally related compound, clofibric acid, is used as a lipid-lowering agent and has a similar mechanism of action.
Bezafibrate: This compound also shares structural similarities and is used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).
The uniqueness of this compound lies in its specific dichlorobenzoyl group, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
60012-98-8 |
|---|---|
Molekularformel |
C17H14Cl2O4 |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
2-[4-(3,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-6-3-10(4-7-12)15(20)11-5-8-13(18)14(19)9-11/h3-9H,1-2H3,(H,21,22) |
InChI-Schlüssel |
UUZPLLNAZFSRON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


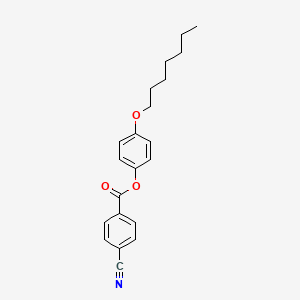

![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
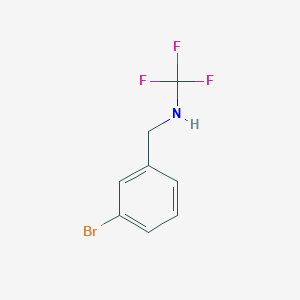
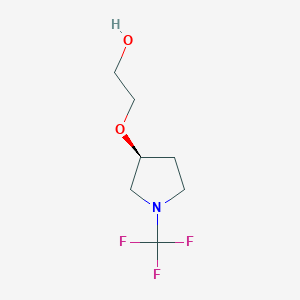

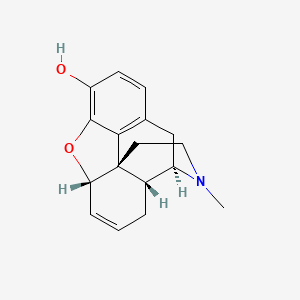
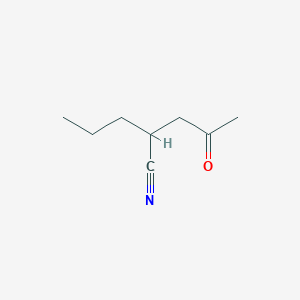
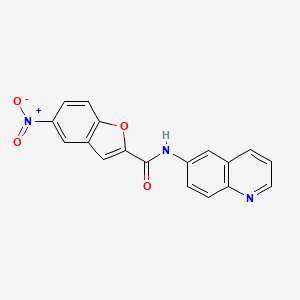

![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

